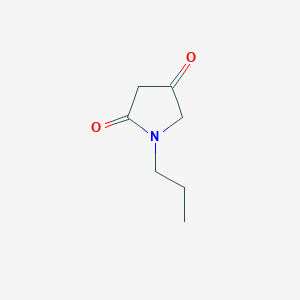

1-Propylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

89159-03-5 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-propylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C7H11NO2/c1-2-3-8-5-6(9)4-7(8)10/h2-5H2,1H3 |

InChI Key |

FOSJOOJRBLPLLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC(=O)CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propylpyrrolidine 2,4 Dione and Analogues

Direct N-Alkylation Approaches to Pyrrolidine-2,4-dione (B1332186) Scaffolds

One of the most straightforward methods for synthesizing N-substituted pyrrolidine-2,4-diones involves the direct alkylation of a pre-formed pyrrolidine-2,4-dione ring. This approach is advantageous when the parent dione (B5365651) is readily available. The key challenge in this method is controlling the regioselectivity of the alkylation reaction.

Regioselective Alkylation Strategies

Pyrrolidine-2,4-diones, also known as tetramic acids, exist in tautomeric forms, presenting multiple sites for alkylation: the nitrogen atom (N-1), the oxygen atoms (at C-2 and C-4), and the carbon atom at the 3-position. Achieving selective N-alkylation requires careful control of reaction conditions, including the choice of base, solvent, and alkylating agent. beilstein-journals.org

Generally, to favor N-alkylation over O-alkylation, a strong base is used to fully deprotonate the amide nitrogen, making it a more potent nucleophile. stackexchange.com Common conditions involve the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.orgstackexchange.com The use of potassium hydroxide (B78521) in ionic liquids has also been reported as an efficient and selective method for the N-alkylation of various nitrogen heterocycles. organic-chemistry.org The choice of the alkylating agent, such as propyl iodide or propyl bromide, also influences the reaction's outcome.

| Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Pyrrolidine-2,4-dione | Propyl iodide | NaH | THF | 1-Propylpyrrolidine-2,4-dione | High |

| Pyrrolidine-2,4-dione | Propyl bromide | KOH | [bmim]BF4 | This compound | High |

| 3-Acylpyrrolidine-2,4-dione | Propyl bromide | K2CO3 | Acetonitrile | 1-Propyl-3-acylpyrrolidine-2,4-dione | Good |

This table represents typical reaction conditions and expected outcomes for regioselective N-alkylation based on established chemical principles. Specific yields can vary.

Cyclization Reactions for Pyrrolidine-2,4-dione Ring Formation with Propylamine (B44156) Precursors

An alternative to modifying a pre-existing ring is to construct the pyrrolidine-2,4-dione scaffold from acyclic precursors, incorporating the N-propyl group from the outset by using propylamine.

Condensation Reactions in Pyrrolidinedione Synthesis

Classical condensation reactions are a cornerstone of heterocyclic synthesis. For N-propylpyrrolidine-2,4-diones, a common approach involves the condensation of a β-keto ester with an N-propyl-α-amino acid ester, followed by an intramolecular Dieckmann-type cyclization. This method allows for the controlled introduction of substituents on the pyrrolidine (B122466) ring. researchgate.netdoi.org

Another strategy involves the reaction of malonic acid derivatives with propylamine. For instance, the condensation of diethyl malonate with propylamine can lead to an intermediate that, upon further reaction and cyclization, forms the desired pyrrolidine-2,4-dione ring system. nih.gov These reactions often require heating and the removal of byproducts like water or alcohol to drive the reaction to completion. nih.gov

Multicomponent Reactions as Green Synthetic Routes

Multicomponent reactions (MCRs) have gained prominence as efficient and environmentally friendly synthetic tools. researchgate.net These reactions combine three or more starting materials in a single step to form a complex product, minimizing waste and improving atom economy. researchgate.nettandfonline.com While specific MCRs for the direct synthesis of this compound are not extensively detailed in readily available literature, the general applicability of MCRs for creating diverse pyrrolidine derivatives is well-established. tandfonline.com For example, Ugi-type reactions could potentially be adapted to generate precursors that cyclize to form the desired N-propylpyrrolidinedione structure. researchgate.net

Derivatization of Pre-existing Pyrrolidine-2,4-dione Rings

This approach focuses on the chemical modification of a pyrrolidine-2,4-dione molecule that is already synthesized.

Modification at the N-1 Position with Propyl Groups

This strategy is fundamentally identical to the direct N-alkylation described in section 2.1. It involves the reaction of a pyrrolidine-2,4-dione with a propylating agent. The choice of agent can vary, including n-propyl halides (like 1-bromopropane (B46711) or 1-iodopropane) or other propyl electrophiles. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity. stackexchange.com The conditions can be tuned to optimize the yield and prevent side reactions. For instance, using a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can be effective in preventing the formation of quaternary ammonium (B1175870) salts, a common side product in amine alkylations. researchgate.net

| Propylating Agent | Base | Solvent | Key Considerations |

| 1-Iodopropane | NaH | DMF | Highly reactive, good yields, requires anhydrous conditions. |

| 1-Bromopropane | K2CO3 | Acetonitrile | Milder conditions, suitable for sensitive substrates. |

| Propyl tosylate | Cs2CO3 | DMF | Good leaving group, often used for sterically hindered substrates. |

This table outlines various reagents and conditions for the N-propylation of a pyrrolidine-2,4-dione core.

Stereoselective Synthesis Strategies for Substituted Pyrrolidine-2,4-diones

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For substituted pyrrolidine-2,4-diones, several strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One powerful approach involves an organocatalytic dynamic kinetic resolution (DKR) cascade. pkusz.edu.cnnih.gov This method has been successfully used to synthesize highly functionalized pyrrolidine analogues with up to three stereogenic centers. By employing a Cinchona alkaloid-derived carbamate (B1207046) organocatalyst, a reversible aza-Henry reaction is combined with a DKR-driven aza-Michael cyclization. pkusz.edu.cnnih.gov Although each step individually proceeds with only moderate enantioselectivity (50-60%), the cascade nature of the reaction allows for the synthesis of the final products in good yields (50-95%), with excellent diastereomeric ratios (as a single isomer) and high enantiomeric excess (>90%). pkusz.edu.cn The key to this strategy is the synergy between the reversible first step and the dynamic kinetic resolution in the cyclization step, which enriches the enantiopurity of the final product without compromising the yield. pkusz.edu.cn

Another significant strategy is the use of chiral auxiliaries to direct the stereochemical outcome of cycloaddition reactions. The N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary in the [3+2] cycloaddition reaction between 1-azadienes and azomethine ylides to produce densely substituted pyrrolidines. acs.orgnih.govnih.gov This diastereoselective 1,3-dipolar cycloaddition, often catalyzed by silver(I) carbonate (Ag₂CO₃), allows for the creation of up to four stereogenic centers with high regio- and diastereoselectivity. acs.orgnih.gov The stereochemistry of the final pyrrolidine is directed by the configuration of the sulfinyl group. acs.org Computational studies have been employed to understand the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of the reaction, suggesting that the interaction between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole is a key factor. acs.org

The following table summarizes selected examples of these stereoselective strategies.

| Strategy | Catalyst/Auxiliary | Key Reactions | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Organocatalytic DKR Cascade | Cinchona alkaloid-derived carbamate | aza-Henry, aza-Michael cyclization | 50-95% | Single isomer | >90% | pkusz.edu.cn |

| Chiral Auxiliary-Directed [3+2] Cycloaddition | (S)-N-tert-butanesulfinyl group / Ag₂CO₃ | 1,3-Dipolar cycloaddition | Moderate to good | Good to excellent | N/A (diastereoselective) | acs.org |

Novel Synthetic Routes and Catalytic Approaches

The quest for more efficient and versatile methods for constructing the pyrrolidinedione core has led to the exploration of novel catalysts and synthetic pathways.

Recent advancements in catalysis have provided new tools for the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. Metal-catalyzed reactions have shown particular promise. For instance, silver-catalyzed carbon dioxide incorporation into propargylic amines offers a novel route to tetramic acids. mdpi.com Another approach involves the ZrCl₄-catalyzed C–H insertion reaction of an aldehyde with a diazoacetamide (B1201003) of N-protected glycinate, which is compatible with a subsequent Dieckmann cyclization to yield 3-acylated 5-unsubstituted tetramic acids. mdpi.com

Copper(I)-catalyzed reactions have also been developed. An N-heterocyclic carbene-copper(I) complex has been shown to catalyze the (2 + 3) annulation reaction of tetramic acids with 2H-azirines, leading to the formation of hexahydropyrrolo[3,4-b]pyrrole structures. mdpi.com Furthermore, silver(I)-catalyzed 1,3-dipolar cycloadditions provide an efficient pathway to highly substituted pyrrolidines. The use of a (R)-DM-SEGPHOS–Ag(I) complex catalyzes these reactions to proceed in high yields with excellent diastereoselectivity and enantioselectivity. acs.org

| Catalyst System | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Silver (Ag) | CO₂ Incorporation | Tetramic acids | Novel route from propargylic amines | mdpi.com |

| Zirconium(IV) chloride (ZrCl₄) | C–H Insertion / Dieckmann cyclization | 3-Acyltetramic acids | Effective for sterically hindered aldehydes | mdpi.com |

| NHC-Copper(I) complex | (2 + 3) Annulation | Hexahydropyrrolo[3,4-b]pyrroles | Reaction of tetramic acids with 2H-azirines | mdpi.com |

| (R)-DM-SEGPHOS–Ag(I) | 1,3-Dipolar Cycloaddition | Substituted pyrrolidines | High yields, dr up to 99:1, ee up to 98% | acs.org |

Photochemistry offers unique synthetic pathways that are often inaccessible through traditional thermal methods. One notable application is the intramolecular photochemical [2+2] cycloaddition of acrylic acid derivatives, which has been utilized in a practical flow synthesis of 2,4-methanopyrrolidines. researchgate.netacs.orgnih.gov This method provides access to pyrrolidine analogues with altered physicochemical properties, such as improved water solubility. researchgate.netacs.org

Another innovative photochemical approach is the photo-promoted ring contraction of pyridines. osaka-u.ac.jpresearchgate.netsemanticscholar.orgnih.gov In this reaction, pyridines react with a silylborane under photochemical conditions to afford pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net This method demonstrates a broad substrate scope and high functional group compatibility, providing a facile route to complex pyrrolidine structures from readily available starting materials. osaka-u.ac.jp The reaction is proposed to proceed through a 2-silyl-1,2-dihydropyridine intermediate which undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide, followed by a thermally allowed disrotatory ring-closing reaction to form the pyrrolidine skeleton. osaka-u.ac.jp

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. Enzymatic methods offer high selectivity under mild reaction conditions.

Lipase-catalyzed kinetic resolution is a widely used technique for obtaining enantiomerically pure pyrrolidine derivatives. rsc.org For example, Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B, has been effectively used in the resolution of 3,4-disubstituted pyrrolidines. rsc.org This method can provide access to both the acylated product and the remaining alcohol with good to excellent yields and high enantioselectivity. rsc.org Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the starting material using a metal catalyst (e.g., ruthenium), can achieve yields significantly higher than the 50% theoretical maximum of traditional kinetic resolution. rsc.org

One-pot multi-enzyme cascade reactions represent a highly efficient strategy for the synthesis of chiral pyrrolidines. A notable example is the ω-transaminase (TA)/monoamine oxidase (MAO-N) cascade for the synthesis of chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.govnih.gov This process proceeds with excellent enantio- and diastereoselectivity (>94% ee; >98% de). nih.govnih.gov The success of this cascade relies on the complementary regio- and stereoselectivity of the two enzymes; the transaminase selectively acts on the less sterically hindered ketone, and the monoamine oxidase shows a preference for the bulkier portion of the resulting pyrrolidine. nih.gov

| Enzymatic Strategy | Enzyme(s) | Substrate Type | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Novozym® 435 (Candida antarctica lipase B) | Racemic 3,4-disubstituted pyrrolidines | Enantiopure alcohol and ester | Good to excellent ee | rsc.org |

| Dynamic Kinetic Resolution | Lipase PS-IM + Ruthenium catalyst | Racemic 3-hydroxy-pyrrolidine | Enantiopure N-Cbz protected pyrrolidine | 87% yield, 95% ee | rsc.org |

| One-Pot Cascade | ω-Transaminase (TA) / Monoamine Oxidase (MAO-N) | 1,4-Diketones | Chiral 2,5-disubstituted pyrrolidines | >94% ee, >98% de | nih.govnih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 Propylpyrrolidine 2,4 Dione

Electrophilic and Nucleophilic Sites within the Pyrrolidine-2,4-dione (B1332186) Ring System

The distribution of electron density in the 1-Propylpyrrolidine-2,4-dione ring dictates its reactivity towards other chemical species. The molecule possesses both electron-deficient (electrophilic) and electron-rich (nucleophilic) sites.

Electrophilic Sites : An electrophile is a species that is "electron-loving" and accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com In this compound, the primary electrophilic centers are the carbonyl carbons at positions 2 and 4. The high electronegativity of the oxygen atoms polarizes the carbon-oxygen double bonds, withdrawing electron density from the carbon atoms and imparting them with a partial positive charge. youtube.com This makes them susceptible to attack by nucleophiles.

Nucleophilic Sites : A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com The pyrrolidine-2,4-dione ring contains several potential nucleophilic centers. The oxygen atoms of the carbonyl groups possess lone pairs of electrons. The nitrogen atom of the lactam also has a lone pair, although its availability is reduced due to resonance with the adjacent carbonyl group. The most significant nucleophilic character arises from the deprotonation of the active methylene (B1212753) group at position 3. The resulting carbanion (enolate) is a potent nucleophile.

| Position in Ring | Functional Group | Character | Description |

|---|---|---|---|

| C-2 | Amide Carbonyl | Electrophilic | Carbon atom is electron-deficient due to the attached oxygen and nitrogen, making it a target for nucleophiles. |

| C-4 | Ketone Carbonyl | Electrophilic | Carbon atom is electron-deficient due to the attached oxygen, making it a target for nucleophiles. |

| C-3 | Active Methylene | Nucleophilic (as enolate) | The protons on this carbon are acidic. Deprotonation forms a resonance-stabilized enolate, which is a strong nucleophile. |

| N-1 | Amide Nitrogen | Nucleophilic (weak) | The lone pair on the nitrogen atom has reduced nucleophilicity due to delocalization into the C-2 carbonyl group. |

| O (on C-2, C-4) | Carbonyl Oxygen | Nucleophilic | The lone pairs on the oxygen atoms can act as nucleophiles or Brønsted-Lowry bases. |

Reaction Pathways Involving the Dicarbonyl Moiety

The 1,3-dicarbonyl system is the most reactive part of the molecule, enabling a range of reactions including ring-opening and condensations.

The presence of the lactam (cyclic amide) functionality within the pyrrolidine-2,4-dione ring makes it susceptible to cleavage reactions, particularly hydrolysis. Under strong acidic or basic conditions, the amide bond can be broken, leading to the opening of the heterocyclic ring. This process is a common transformation for cyclic amines. researchgate.net The reaction results in the formation of a substituted amino acid derivative. While various methods exist for the ring-opening of simpler pyrrolidines, such as those involving photocatalysis or Lewis acids, the primary pathway for diones is typically nucleophilic acyl substitution at the amide carbonyl. nih.gov

The methylene group at the C-3 position, situated between two electron-withdrawing carbonyl groups, is highly acidic. In the presence of a base, it can be readily deprotonated to form a resonance-stabilized enolate ion. This enolate is a strong nucleophile and can react with various electrophiles in condensation reactions.

Studies on analogous compounds, such as 1,5-diphenylpyrrolidine-2,4-dione (B14431305), have demonstrated this reactivity. nih.gov This compound undergoes condensation with ethyl orthoformate to yield an ethoxymethylene derivative at the C-3 position. nih.gov It also reacts with aromatic aldehydes to form 3-arylidene products. nih.gov These reactions highlight the synthetic utility of the active methylene group in forming new carbon-carbon bonds. The general mechanism involves the initial formation of the enolate, which then attacks the electrophilic carbon of the aldehyde or other reagent.

Reactivity of the N-Propyl Substituent

The N-propyl group attached to the nitrogen atom at position 1 is a saturated alkyl chain. Under most conditions typical for reactions involving the dicarbonyl moiety, this group is chemically inert. Its primary role is to influence the steric and electronic properties of the molecule. It can sterically hinder the approach of reactants to the adjacent C-2 carbonyl group and the C-5 position. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly affect the basicity and nucleophilicity of the ring system. nih.gov Direct chemical transformation of the N-propyl group would require harsh conditions, such as free-radical reactions, which are generally not employed when targeting the more reactive dicarbonyl portion of the molecule.

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms provides insight into the formation of products and the factors controlling reaction outcomes.

Condensation Reaction Mechanism: The condensation of this compound with an aldehyde (e.g., benzaldehyde) is proposed to proceed through an enolate intermediate.

Enolate Formation: A base removes an acidic proton from the C-3 active methylene group, creating a resonance-stabilized enolate ion. This is the rate-determining step in many cases.

Nucleophilic Attack: The nucleophilic carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base used or a solvent molecule, to yield an aldol-type addition product.

Dehydration: Under typical reaction conditions (e.g., heating), this aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, the 3-arylidene-1-propylpyrrolidine-2,4-dione.

Ring-Opening (Hydrolysis) Mechanism:

Base-Catalyzed: A hydroxide (B78521) ion directly attacks the electrophilic C-2 amide carbonyl carbon, forming a tetrahedral intermediate. The ring opens by the cleavage of the C-N bond, with the nitrogen atom acting as a leaving group that is immediately protonated by water to yield a carboxylate and an amine.

Acid-Catalyzed: The C-2 carbonyl oxygen is first protonated by an acid, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon. Following proton transfer, the C-N bond breaks, opening the ring to form a carboxylic acid and a protonated amine.

These proposed mechanisms are based on well-established principles of organic reactions involving dicarbonyl compounds and amides. rsc.org

Spectroscopic and Structural Elucidation of 1 Propylpyrrolidine 2,4 Dione

Advanced Spectroscopic Techniques for Structural Characterization

The elucidation of the precise chemical structure of 1-Propylpyrrolidine-2,4-dione is achieved through the synergistic application of several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propyl group and the pyrrolidine (B122466) ring. The N-propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The protons on the pyrrolidine ring would likely appear as singlets or multiplets depending on the specific substitution and solvent conditions. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, distinct signals would be expected for the two carbonyl carbons (C=O) of the dione (B5365651) functionality, the carbons of the pyrrolidine ring, and the three carbons of the N-propyl group. The carbonyl carbons are characteristically found at the downfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N-CH₂-CH₂-CH₃ | ~3.2-3.5 (t) | ~45-50 |

| N-CH₂-CH₂ -CH₃ | ~1.5-1.8 (sextet) | ~20-25 |

| N-CH₂-CH₂-CH₃ | ~0.9-1.1 (t) | ~10-15 |

| Ring CH₂ | ~2.5-2.8 (s) | ~35-40 |

| Ring CH | ~3.8-4.2 (t) | ~50-55 |

| C=O (C2) | - | ~170-175 |

| C=O (C4) | - | ~200-205 |

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the dicarbonyl and N-alkyl groups.

The most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups. The lactam carbonyl is expected to absorb at a lower wavenumber compared to the ketone carbonyl due to resonance effects with the nitrogen atom. The spectrum would also show C-H stretching and bending vibrations for the alkyl portions of the molecule.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1740-1760 |

| C=O (Lactam) | Stretching | ~1680-1700 |

| C-H (Alkyl) | Stretching | ~2850-2960 |

| CH₂ | Bending (Scissoring) | ~1450-1470 |

| C-N | Stretching | ~1100-1250 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for N-alkylated pyrrolidinediones would likely involve the cleavage of the N-propyl group and fragmentation of the pyrrolidine ring. The loss of the propyl group or parts of it, as well as the loss of carbon monoxide (CO) from the dione ring, would be expected fragmentation patterns.

Expected Mass Spectrometry Data for this compound:

| Ion | m/z (predicted) | Description |

| [M]⁺ | 141.08 | Molecular Ion |

| [M - CH₂CH₃]⁺ | 112.06 | Loss of an ethyl radical |

| [M - CH₂CH₂CH₃]⁺ | 98.05 | Loss of a propyl radical |

| [M - CO]⁺ | 113.08 | Loss of carbon monoxide |

A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also provide information on intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing. The pyrrolidine ring is expected to adopt a twisted or envelope conformation to minimize steric strain. The orientation of the N-propyl group relative to the ring would also be determined.

Vibrational and Electronic Spectroscopy of Pyrrolidine-2,4-dione (B1332186) Derivatives

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes. As discussed in the IR spectroscopy section, the vibrational spectrum of this compound would be characterized by the vibrations of its carbonyl and alkyl groups. Raman spectroscopy, being complementary to IR, would be particularly sensitive to the vibrations of the C-C and C=O bonds.

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. Pyrrolidine-2,4-dione derivatives typically exhibit electronic transitions in the ultraviolet region. The n → π* transitions of the carbonyl groups are expected, although they are often weak. More intense π → π* transitions may also be observed. The position and intensity of these absorptions can be influenced by the solvent polarity and the nature of the substituents on the pyrrolidine ring.

Computational and Theoretical Chemistry Studies of 1 Propylpyrrolidine 2,4 Dione

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's three-dimensional shape and the distribution of its electrons, which dictate its physical and chemical properties.

Reactivity Predictions and Reaction Pathway Modeling

Theoretical models are crucial for predicting how a molecule will behave in chemical reactions, including which products are likely to form and how quickly.

Molecular Docking and Binding Mode Exploration with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This method is vital in drug discovery for estimating binding affinity and mode of action. nih.govresearchgate.netresearchgate.net Searches for molecular docking studies involving 1-Propylpyrrolidine-2,4-dione with any biological macromolecules (e.g., enzymes, receptors) did not return any specific findings. While computational simulations and docking have been performed on other pyrrolidine-2,3-dione (B1313883) and pyrrolidine-2,5-dione derivatives to identify potential inhibitors for various enzymes, this research has not been extended to this compound. nih.govnih.govebi.ac.uk

Conformational Analysis and Stereochemical Considerations

Conformational analysis examines the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which has a propyl group and a non-planar ring, this analysis is key to understanding its behavior. The pyrrolidine (B122466) ring can adopt various "puckered" conformations, such as the envelope and twist forms. figshare.com The orientation of the propyl group adds further conformational complexity. Despite the importance of these factors for molecular recognition and biological activity, no specific theoretical studies on the conformational landscape or stereochemical properties of this compound were identified.

Derivatization Chemistry and Functionalization Strategies of 1 Propylpyrrolidine 2,4 Dione

Introduction of Functional Groups at Various Positions of the Pyrrolidine-2,4-dione (B1332186) Core

The reactivity of the 1-propylpyrrolidine-2,4-dione ring system is primarily centered around the active methylene (B1212753) group at the C-3 position and, to a lesser extent, the C-5 position. Additionally, the N-propyl chain offers a site for potential modifications.

The C-3 position of the pyrrolidine-2,4-dione ring is particularly susceptible to electrophilic substitution and condensation reactions due to the acidity of the methylene protons, which are flanked by two carbonyl groups. This reactivity is a cornerstone of the derivatization chemistry of this heterocyclic system.

One common strategy for functionalization at the C-3 position involves condensation reactions with aldehydes and other electrophiles. For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields a 3-ethoxymethylene derivative. This intermediate can then react with various nucleophiles, such as hydrazine hydrate or secondary amines, to introduce a range of substituents at the C-3 position. nih.govresearchgate.net Similarly, condensation with aromatic aldehydes can lead to the formation of 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones. nih.govresearchgate.net These reactions highlight a versatile pathway for introducing diverse functional groups onto the pyrrolidine-2,4-dione core.

Table 1: Examples of Functionalization Reactions at the C-3 Position of Pyrrolidine-2,4-dione Analogs

| Reactant | Reagent | Product | Reference |

| 1,5-diphenylpyrrolidine-2,4-dione | Ethyl orthoformate | 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | nih.govresearchgate.net |

| 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione | Hydrazine hydrate | 3-(hydrazinomethylene)-1,5-diphenylpyrrolidine-2,4-dione | nih.gov |

| 1,5-diphenylpyrrolidine-2,4-dione | Aromatic aldehydes | 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones | nih.govresearchgate.net |

Strategies for Chiral Derivatization and Resolution

The pyrrolidine (B122466) ring is a key structural motif in many chiral molecules, and the development of stereoselective synthetic methods for its derivatives is an active area of research. For this compound, chirality can be introduced at the C-3 and C-5 positions.

Strategies for achieving chiral derivatization and resolution can be broadly categorized into two approaches:

Asymmetric Synthesis: This involves the use of chiral starting materials, auxiliaries, or catalysts to stereoselectively construct the pyrrolidine-2,4-dione ring with the desired stereochemistry. For example, diastereoselective 1,3-dipolar cycloadditions have been employed to synthesize densely substituted pyrrolidines with high levels of stereocontrol. acs.org Another approach involves the asymmetric allylic alkylation to create a stereogenic center, followed by a ring contraction to form enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Resolution of Racemates: This involves the separation of a racemic mixture of this compound derivatives. This can be achieved through several methods:

Chiral Derivatizing Agents: Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.

Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Applications in Analytical Chemistry through Derivatization

Derivatization plays a crucial role in the analytical chemistry of many compounds, including heterocyclic structures like pyrrolidine-2,4-diones. The introduction of specific functional groups can enhance detectability, improve chromatographic separation, and enable chiral analysis.

For instance, the introduction of a chromophore or fluorophore through derivatization can significantly improve the sensitivity of detection in UV-Vis or fluorescence spectroscopy. This is particularly useful for quantitative analysis in various matrices.

In the context of chromatography, derivatization can be used to:

Increase Volatility: For gas chromatography (GC) analysis, derivatization can convert non-volatile compounds into more volatile derivatives.

Improve Separation: Modifying the polarity and structural features of the analyte can lead to better resolution in both GC and HPLC.

Enable Chiral Separation: As mentioned earlier, derivatization with a chiral reagent to form diastereomers allows for their separation on a non-chiral column.

While specific analytical methods for this compound are not detailed in the provided search results, the design and synthesis of novel pyrrolidine-2,4-dione derivatives for biological evaluation inherently rely on a suite of analytical techniques for their characterization and purity assessment. rsc.org These methods would include NMR spectroscopy, mass spectrometry, and various chromatographic techniques.

Synthetic Applications and Advanced Material Chemistry Incorporating the 1 Propylpyrrolidine 2,4 Dione Moiety

1-Propylpyrrolidine-2,4-dione as a Versatile Building Block in Organic Synthesis

The this compound scaffold is a valuable intermediate in organic synthesis, primarily due to the reactivity of the methylene (B1212753) group positioned between the two carbonyl functions (at the C3 position) and the carbonyl groups themselves. This dicarbonyl arrangement facilitates a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Organic building blocks like this are fundamental components for the modular assembly of diverse molecular structures. sigmaaldrich.com

The pyrrolidine-2,4-dione (B1332186) core can undergo several key reactions, making it a versatile synthetic precursor. The active methylene group at the C3 position is particularly reactive and can be functionalized through various condensation reactions. For instance, N-substituted pyrrolidine-2,4-diones can react with reagents like ethyl orthoformate to yield 3-ethoxymethylene derivatives. nih.gov This intermediate can then be further reacted with nucleophiles such as amines or hydrazines to introduce diverse substituents at the C3 position. nih.govresearchgate.net

Furthermore, the scaffold can participate in multicomponent reactions (MCRs), which are efficient synthetic strategies for creating complex molecules in a single step. beilstein-journals.org For example, three-component reactions involving aromatic aldehydes, amines, and esters of acylpyruvic acid can produce highly substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are tautomers of the pyrrolidine-2,4-dione system. beilstein-journals.org These reactions highlight the scaffold's ability to serve as a platform for generating molecular diversity.

A summary of key transformations involving the pyrrolidine-2,4-dione core is presented below.

| Reaction Type | Reagents | Position of Functionalization | Resulting Structure |

| Knoevenagel Condensation | Aromatic aldehydes | C3 | 3-Arylidene-pyrrolidine-2,4-diones nih.gov |

| Ethoxymethylene formation | Ethyl orthoformate | C3 | 3-Ethoxymethylene-pyrrolidine-2,4-dione nih.gov |

| Nucleophilic substitution | Amines, Hydrazines (on C3-ethoxymethylene derivative) | C3 | 3-Aminomethylene or 3-Hydrazinomethylene derivatives nih.gov |

| Multicomponent Reaction | Aldehydes, Amines, β-ketoesters | C3, C4, C5 | Polysubstituted pyrrolidinones beilstein-journals.org |

| Cycloaddition Reactions | Azomethine ylides | Ring formation | Spirooxindolopyrrolidines mdpi.com |

These examples, while often utilizing derivatives like 1,5-diphenylpyrrolidine-2,4-dione (B14431305), establish the fundamental reactivity patterns that are applicable to this compound, confirming its status as a versatile building block for creating a wide range of substituted heterocyclic compounds. nih.govresearchgate.net

Integration into Polymer Chemistry and Materials Science

The incorporation of pyrrolidone and its related structures into polymer backbones is an area of growing interest for the development of advanced materials with tailored properties. While direct polymerization of this compound is not widely documented, the pyrrolidone moiety is known to impart desirable characteristics such as hydrophilicity, biocompatibility, and stabilization capabilities. bucknell.edumdpi.com

One approach involves synthesizing novel pyrrolidone-containing polyanhydrides for applications in controlled drug delivery. bucknell.edu In such systems, diamines can be reacted with itaconic acid to produce pyrrolidone carboxylic diacids, which are then polymerized. The resulting polymers combine the hydrolytic degradability of anhydrides with the drug-stabilizing properties of pyrrolidones. bucknell.edu This suggests a potential pathway where a functionalized this compound could be integrated into a polymer chain to create functional materials.

Another strategy is the synthesis of porous polymer microspheres. By using monomers like N-vinyl-2-pyrrolidone (NVP) in suspension polymerization, it is possible to create porous copolymers with a high specific surface area and thermal stability. mdpi.com The pyrrolidone units within the polymer matrix enhance specific interactions with polar molecules, making these materials suitable for applications in chromatography and specific sorption. mdpi.com Post-polymerization modification of other copolymers with pyrrolidone has also been shown to be an effective route for introducing these functional groups while maintaining porosity. mdpi.com The this compound structure could potentially be used as a functional monomer or a modifying agent to create specialized polymer resins with unique surface chemistries.

| Polymer Application Area | Pyrrolidone-related Monomer/Unit | Key Properties Conferred | Potential Role for this compound |

| Controlled Drug Delivery | Pyrrolidone carboxylic diacids | Hydrolytic degradation, Drug stabilization bucknell.edu | As a di-functionalized monomer for polyanhydride or polyester (B1180765) synthesis. |

| Porous Microspheres | N-vinyl-2-pyrrolidone | Polarity, Selectivity, Thermal stability mdpi.com | As a functional monomer or cross-linker to create specific interaction sites. |

| Functional Materials | General Pyrrolidone Moiety | Biocompatibility, Hydrophilicity mdpi.com | As a side chain to modify the surface properties of existing polymers. |

Role in Catalyst Development or Ligand Design

The pyrrolidine (B122466) scaffold is a cornerstone in the field of catalysis, famously exemplified by the amino acid proline, which is a highly effective organocatalyst for various asymmetric transformations. researchgate.netnih.gov Pyrrolidine derivatives are widely employed as chiral controllers in asymmetric synthesis and as ligands for transition metals. researchgate.net

While specific research on this compound as a catalyst or ligand is limited, its structural features suggest potential applications. The two carbonyl groups and the nitrogen atom can act as coordination sites for metal ions. The development of a chiral version of this compound could yield a novel ligand for asymmetric metal catalysis. The combination of the rigid dione (B5365651) structure with the flexible N-propyl group could influence the steric and electronic environment around a metal center, thereby impacting the selectivity and efficiency of a catalytic reaction.

The broader class of pyrrolidine-containing compounds has been successfully used to create ligands for various catalytic reactions. The stereochemistry of the pyrrolidine ring is often a critical factor in achieving high enantioselectivity. nih.gov Therefore, synthetic routes that produce enantiomerically pure substituted pyrrolidine-2,4-diones could provide valuable new scaffolds for the design of next-generation catalysts and ligands.

Development of Novel Chemical Entities Incorporating the Scaffold

The pyrrolidine-2,4-dione core is a privileged scaffold for the development of new chemical entities with potential biological activity. Its versatility as a synthetic building block allows for the systematic modification of its structure to optimize interactions with biological targets. nih.gov

Research has demonstrated that derivatives of the pyrrolidine-2,4-dione skeleton can be elaborated into compounds with a range of therapeutic possibilities. For example, by starting with a 1,5-diphenylpyrrolidine-2,4-dione core, researchers have synthesized a series of 3-substituted derivatives and evaluated them as potential antimicrobial, anti-HIV-1, and antineoplastic agents. nih.gov Certain compounds from this series showed significant inhibitory activity against Gram-positive bacteria, while another displayed moderate anti-HIV-1 activity. nih.gov

More recently, the related pyrrolidine-2,3-dione (B1313883) scaffold has been identified as a novel inhibitor of the P. aeruginosa Penicillin-Binding Protein 3 (PBP3), a key target for antibiotics. nih.gov This discovery highlights the potential of pyrrolidinedione-based compounds as a starting point for developing new classes of antibacterial agents to combat multidrug-resistant bacteria. nih.gov Similarly, novel pyrrolidine-2,5-dione based compounds have been synthesized and shown to be good inhibitors of aromatase, an important target in the development of anti-tumor agents. nih.gov

These studies underscore the value of the pyrrolidinedione scaffold in medicinal chemistry. By applying similar synthetic strategies to this compound, it is conceivable to generate libraries of novel compounds for screening against various diseases.

| Parent Scaffold | Synthetic Modification | Target/Application | Reference |

| 1,5-Diphenylpyrrolidine-2,4-dione | Substitution at C3 position | Antimicrobial, Anti-HIV-1 | nih.gov |

| Pyrrolidine-2,3-dione | One-pot three-component reaction | P. aeruginosa PBP3 inhibitors (Antibacterial) | nih.gov |

| Pyrrolidine-2,5-dione | N- and C3-alkylation | Aromatase inhibitors (Antitumor) | nih.gov |

Future Research Directions and Outlook for 1 Propylpyrrolidine 2,4 Dione Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol

The biological function of chiral molecules is often dependent on their specific stereochemistry. emich.edu Consequently, the development of stereoselective methods for synthesizing substituted 1-propylpyrrolidine-2,4-dione derivatives is of paramount importance. While numerous strategies exist for constructing the pyrrolidine (B122466) ring, achieving high levels of stereocontrol remains a significant challenge. mdpi.com

Future research will likely concentrate on the design and application of novel chiral catalysts—both organocatalysts and metal complexes—to govern the stereochemical outcome of key bond-forming reactions. nih.gov For instance, catalytic asymmetric (1,3)-dipolar cycloaddition reactions have shown promise in creating highly substituted, enantioenriched pyrrolizidines and could be adapted for pyrrolidinedione synthesis. nih.gov Another promising area is the development of dynamic kinetic resolution strategies, which can convert a racemic mixture into a single desired stereoisomer in high yield. researchgate.net

Key research objectives in this area include:

Development of Novel Chiral Catalysts: Designing catalysts that can effectively control the stereocenters at the C3 and C5 positions of the pyrrolidine-2,4-dione (B1332186) ring.

Substrate-Controlled Diastereoselective Reactions: Exploring reactions where the existing chirality in a substrate directs the formation of new stereocenters, a method successfully used in the synthesis of quaternary pyrrolidine-2,3-diones. nih.gov

Enantioselective C-H Functionalization: Investigating methods to directly introduce substituents at specific positions of the pre-formed pyrrolidinedione ring with high enantioselectivity.

| Catalyst/Method | Reaction Type | Key Feature | Potential Application to this compound |

| Chiral Silver Catalyst | (1,3)-Dipolar Cycloaddition | One-pot synthesis of complex pyrrolizidines with up to six stereocenters. nih.gov | Asymmetric synthesis of complex derivatives with controlled stereochemistry. |

| Chiral Squaramide | Michael Addition | Kinetic resolution of racemic nitroalkenes to afford key intermediates with high enantiomeric ratios (up to 99:1 er). researchgate.net | Enantioselective synthesis of 3-substituted derivatives. |

| Three-Component Cyclization | One-Pot Diastereoselective Synthesis | A facile, one-pot method for creating highly functionalized pyrrolidinones with an all-carbon quaternary stereocenter. nih.gov | Rapid assembly of complex and densely functionalized dione (B5365651) structures. |

Innovations in Green Chemistry Approaches for Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and improve process efficiency. nih.govmdpi.com Future synthetic strategies for this compound and its derivatives will undoubtedly be influenced by this trend.

Research will focus on replacing hazardous reagents and solvents with more benign alternatives. nih.gov This includes the use of water or bio-based solvents, and the development of solvent-free reaction conditions, such as mechanochemical grinding. mdpi.comunibo.it Microwave-assisted synthesis is another area of interest, as it often leads to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com Furthermore, the development of catalytic reactions, particularly those using abundant and non-toxic metals, will be prioritized to reduce waste generated by stoichiometric reagents. nih.gov

Future green chemistry innovations may include:

Biocatalysis: Employing enzymes for key synthetic steps, which can offer high selectivity under mild conditions. rsc.org

Flow Chemistry: Utilizing continuous flow reactors to improve safety, efficiency, and scalability of synthetic processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. nih.gov

| Green Chemistry Approach | Advantage | Example in Heterocycle Synthesis | Relevance to this compound |

| Microwave Irradiation | Reduced reaction times, high yields, less solvent usage. mdpi.com | Synthesis of oxadiazole derivatives. mdpi.com | Faster and more efficient cyclization and functionalization reactions. |

| Solvent-Free Conditions | Minimized waste and environmental impact. mdpi.com | Copper-catalyzed synthesis of indolizines. mdpi.com | Environmentally friendly condensation and multicomponent reactions. |

| Use of Greener Solvents | Reduced toxicity and improved sustainability. unibo.it | N-octyl pyrrolidone as a substitute for DMF in peptide synthesis. unibo.it | Replacing traditional, hazardous solvents in synthesis and purification. |

| Multicomponent Reactions | High efficiency, structural complexity from simple starting materials. beilstein-journals.org | Synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org | One-pot synthesis of complex dione derivatives, improving overall efficiency. |

Integration of Computational Design in Synthetic and Mechanistic Studies

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) calculations, in particular, provide deep insights into the energetics of reaction pathways, helping to explain experimental outcomes and guide the design of new experiments. rsc.orgnih.gov

For this compound, computational studies can be employed to:

Elucidate Reaction Mechanisms: Quantum chemical studies can map out the entire energy profile of a synthetic route, identifying transition states and intermediates. For example, the mechanism for the synthesis of pyrrolidinedione derivatives from nitromethane and coumarin has been computationally elucidated, revealing the energy barriers for each step. nih.govrsc.org

Predict Stereoselectivity: Computational models can help understand the origins of stereoselectivity in asymmetric reactions by calculating the energy differences between diastereomeric transition states. emich.edu This knowledge is crucial for optimizing reaction conditions and designing more effective chiral catalysts.

Design Novel Reactions: In silico design and virtual screening can identify promising scaffolds and reaction pathways for creating new derivatives with desired properties. nih.gov This approach has been used to design novel inhibitors based on a piperazine-1-pyrrolidine-2,5-dione scaffold. nih.gov

| Computational Method | Application | Key Insights for Pyrrolidinedione Chemistry | Reference |

| Density Functional Theory (DFT) | Mechanistic Elucidation | Calculation of energy barriers for Michael addition, Nef-type rearrangement, and cyclization steps. nih.govrsc.org | nih.govrsc.org |

| Quantum Chemical Study | Tautomerism and Reactivity | Analysis of tautomeric equilibria and determination that product formation is kinetically rather than thermodynamically controlled. nih.gov | nih.govresearchgate.net |

| Virtual Screening | Drug Design | Identification of promising molecular scaffolds for targeting specific biological sites. nih.gov | nih.gov |

| Molecular Electron Density Theory | Selectivity Analysis | Studying the regioselectivity of cycloaddition reactions involving related pyrrole-2,5-dione structures. researchgate.net | researchgate.net |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The pyrrolidine-2,4-dione core is a versatile scaffold that can be chemically modified at several positions to generate a diverse library of compounds. nih.govnih.gov Future research will focus on exploring new chemical reactions to expand the synthetic utility of this compound.

The reactivity of the active methylene (B1212753) group at the C3 position allows for various condensation and substitution reactions, enabling the introduction of a wide range of functional groups. nih.govresearchgate.net The carbonyl groups at C2 and C4 also present opportunities for selective transformations. Furthermore, the development of novel multicomponent reactions involving the pyrrolidinedione scaffold could provide rapid access to complex molecular architectures. beilstein-journals.orgnih.gov For instance, a one-pot, three-component reaction has been used to prepare pyrrolidine-2,3-diones, highlighting the potential for developing similar efficient strategies for 2,4-dione derivatives. nih.gov

Areas for future exploration include:

C-H Activation: Direct functionalization of the N-propyl group or the pyrrolidine ring through C-H activation would provide a highly efficient route to novel derivatives.

Photoredox Catalysis: Using light-driven reactions to enable previously inaccessible transformations of the pyrrolidinedione ring.

Ring-Opening and Ring-Expansion Reactions: Investigating conditions to selectively open or expand the five-membered ring to create different heterocyclic systems.

Synthesis of Fused Heterocycles: Using the dione as a building block for constructing polycyclic systems, as demonstrated in the synthesis of dihydropyrrolo[3,4-d] nih.govrsc.orgacs.orgtriazol-4(2H,4H)ones. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-propylpyrrolidine-2,4-dione derivatives for higher yields?

- Methodological Answer : Multi-step synthesis strategies, such as nucleophilic substitution or cyclocondensation, are commonly employed. For example, using pyrrolidine as a catalyst in ethanol-water mixtures under mild conditions (50°C) can enhance reaction efficiency while avoiding hazardous solvents . Recrystallization from ethanol or dichloromethane is recommended for purification, as demonstrated in analogous pyrrolidine-2,4-dione derivatives . Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound and its analogs?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR to confirm substitution patterns and stereochemistry (e.g., distinguishing between 2,4-dione isomers) .

- FT-IR to verify carbonyl stretching frequencies (~1700–1750 cm⁻¹ for diones) and functional groups .

- Elemental analysis (±0.4% tolerance) to validate purity .

- Mass spectrometry for molecular ion confirmation and fragmentation patterns .

Q. How can researchers assess the antimicrobial potential of this compound derivatives?

- Methodological Answer : Standardized protocols include:

- Agar diffusion assays using Bacillus subtilis or Fusarium oxysporum to evaluate inhibition zones .

- GC-MS analysis of volatile metabolites in bacterial co-cultures to identify bioactive compounds (e.g., pyrrolo[1,2-a]pyrazine-1,4-dione derivatives with confirmed antimicrobial activity) .

- Minimum inhibitory concentration (MIC) determination via broth microdilution .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- In silico docking (e.g., AutoDock Vina) to screen derivatives against target proteins like 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicide design .

- ADMET prediction (absorption, distribution, metabolism, excretion, toxicity) using tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .

- QSAR modeling to correlate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with bioactivity .

Q. What strategies resolve contradictions in spectral data for pyrrolidine-2,4-dione derivatives?

- Methodological Answer :

- Comparative analysis with structurally validated analogs (e.g., thiazolidine-2,4-diones) to assign ambiguous signals .

- 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks in congested spectra .

- X-ray crystallography for unambiguous structural determination, as applied to spiroisoxazoline derivatives .

Q. How do structural modifications of this compound influence its cytotoxicity?

- Methodological Answer :

- Functional group substitution : Introducing benzyl or methyl groups at the 1-position enhances cytotoxicity in cancer cell lines (e.g., YA1 derivatives in neuroblastoma models) .

- Stereochemical effects : Cis vs. trans configurations of substituents significantly alter membrane permeability and target binding .

- Combination therapy screening : Synergistic effects with existing chemotherapeutics can be tested via MTT assays .

Q. What experimental designs are critical for studying structure-activity relationships (SAR) in pyrrolidine-2,4-dione-based herbicides?

- Methodological Answer :

- Scaffold diversification : Synthesize 30+ analogs with variations in alkyl chains, aryl groups, or heterocyclic extensions .

- Enzymatic inhibition assays : Measure IC₅₀ values against HPPD using UV-Vis spectroscopy to monitor substrate depletion .

- Field trials to evaluate herbicidal efficacy under varying environmental conditions, ensuring alignment with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.